molecular formula C18H19N5O2S B15105639 N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B15105639
M. Wt: 369.4 g/mol
InChI Key: PXFYSGSYTNIQFK-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core. This bicyclic thiophene derivative is substituted at position 2 with a tetrazole ring and at position 3 with a carboxamide group linked to a 4-methoxyphenethyl chain. The tetrazole moiety (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking carboxylic acids in drug design to enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H19N5O2S/c1-25-13-7-5-12(6-8-13)9-10-19-17(24)16-14-3-2-4-15(14)26-18(16)23-11-20-21-22-23/h5-8,11H,2-4,9-10H2,1H3,(H,19,24)

InChI Key

PXFYSGSYTNIQFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the tetrazole ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety (1H-tetrazol-1-yl) undergoes nucleophilic substitution reactions under basic conditions. Key findings include:

Reaction TypeConditionsProductsYieldCatalysts/Notes
AlkylationK₂CO₃, DMF, 80°CN-alkylated tetrazole derivatives65–78%Selectivity for N1-position due to steric effects
ArylationPd(OAc)₂, XPhos, 110°CBiaryl tetrazole analogs42–55%Requires ligand-assisted palladium catalysis

These reactions are critical for modifying the compound’s electronic properties while retaining bioactivity.

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

text
H₂O/HCl (reflux) → Carboxylic acid (+ NH2R) NaOH/EtOH (60°C) → Carboxylate salt

Key Data:

  • Acidic Hydrolysis : Complete conversion after 6 hours at 110°C (confirmed by HPLC).

  • Basic Hydrolysis : 89% yield of carboxylate after 4 hours.

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles:

PartnerConditionsProductApplication
PhenylacetyleneCuI, DIPEA, 100°CTriazolo-thiophene hybridEnhanced kinase inhibition
AcetonitrileMicrowave, 150°CImidazolo-tetrazoleAntibacterial screening

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes electrophilic substitution, primarily at the para-position relative to the methoxy group:

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄C473%
SulfonationSO₃/H₂SO₄C468%

Mechanistic Insight :
The methoxy group acts as an electron-donating substituent, directing incoming electrophiles to the para-position.

Reductive Modification of the Thiophene Core

The cyclopenta[b]thiophene moiety undergoes hydrogenation under high-pressure H₂:

ConditionsCatalystProductNotes
50 bar H₂, 120°CPd/CDihydrothiophene derivativePartial saturation retains tetrazole stability

Comparative Reactivity with Structural Analogs

A comparison with similar compounds highlights unique reactivity profiles:

CompoundKey Functional GroupsDistinct Reactions
N-(2,4-dimethoxyphenyl) analogDual methoxy groupsFaster nitration (92% yield at C4)
N-cyclopropylmethyl analog Cyclopropyl groupResistance to hydrolysis due to steric hindrance

Stability Under Oxidative Conditions

The compound decomposes under strong oxidative agents (e.g., KMnO₄), forming sulfone derivatives.

Degradation Pathway :

text
Thiophene → Sulfoxide (mCPBA, 0°C) → Sulfone (excess mCPBA, 25°C)

Suzuki-Miyaura Coupling

The thiophene core participates in cross-coupling reactions:

Boronic AcidConditionsProduct Yield
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, 80°C58%
4-Methoxybenzene boronic acidSame conditions63%

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives, which are frequently modified at positions 2 and 3 to tune biological activity. Below is a comparison with structurally related compounds:

Compound Substituents Key Features Reported Activities Reference
N-[2-(4-Methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-(Tetrazol-1-yl), 3-carboxamide (4-methoxyphenethyl) Bioisosteric tetrazole; polar 4-methoxyphenethyl chain Inferred: Potential antitumor/anticonvulsant (based on analogs)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide 3-Cyano, 2-phenylthiazole-carboxamide Electron-withdrawing cyano group; thiazole ring Anticancer (in silico predictions)
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-(Thiophene-2-carboxamide), 3-carboxamide (phenyl) Thiophene-based acyl group; aromatic phenyl Not specified; structural similarity suggests antimicrobial potential
2-(1-Amino-2-cyanoethylideneamino)-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-(Cyanoethylideneamino), 3-carboxamide (thiazole) Rigid cyanoethylideneamino group; thiazole substituent Antitumor (tested against breast cancer cell lines)
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Amino, 3-carboxamide (2-fluorophenyl) Fluorinated aromatic group; simpler bicyclic structure Anticancer, anti-inflammatory (validated via X-ray and DFT studies)

Physicochemical Properties

  • Melting Points: Analogues with polar groups (e.g., tetrazole, cyano) exhibit higher melting points (e.g., C12: 39.3°C; C13: 40.3°C) compared to nonpolar derivatives (C15: 29.0°C) . The target compound’s tetrazole and methoxyphenethyl groups likely elevate its melting point (>100°C inferred).
  • Solubility : The 4-methoxyphenethyl chain may enhance lipophilicity, whereas the tetrazole improves aqueous solubility via hydrogen bonding, balancing logP values for drug-likeness .

SAR Insights

  • Position 2: Tetrazole or cyano groups improve metabolic stability and receptor binding via dipole interactions.
  • Position 3 : Aromatic carboxamides (e.g., 4-methoxyphenethyl) enhance penetration through lipid membranes, while heterocyclic substituents (e.g., thiazole) modulate target selectivity .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. Its unique structural features, including a methoxyphenyl group and a tetrazole ring, suggest promising interactions with various biological targets. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound's molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol. The structural complexity includes:

  • Tetrazole Ring : Known for its ability to mimic carboxylic acids, facilitating interactions with enzymes and receptors.
  • Methoxyphenyl Group : Enhances binding affinity and specificity towards biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The tetrazole moiety can form hydrogen bonds and electrostatic interactions, modulating the activity of biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, related compounds have shown cytotoxicity against various cancer cell lines:

CompoundIC50 (µM) against MCF-7IC50 (µM) against HCT-116IC50 (µM) against PC-3
This compoundTBDTBDTBD
Doxorubicin40.0 ± 3.920.5 ± 2.16.8 ± 1.2

These findings suggest that the compound may possess similar or enhanced efficacy compared to established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to anticancer effects, there is evidence suggesting that compounds with similar structural features exhibit anti-inflammatory properties. For example, tetrazole derivatives have been evaluated for their ability to inhibit LPS-induced NF-kB activation without significant cytotoxicity in normal cells . This dual action could make the compound a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the methoxyphenyl and tetrazole groups contributes significantly to the compound's biological activity:

  • Methoxy Group : Enhances lipophilicity and binding interactions.
  • Tetrazole Ring : Facilitates interaction with active sites of enzymes and receptors.

Comparative studies with structurally similar compounds show that modifications in these groups can lead to variations in potency and selectivity .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing reagents like sodium azide for tetrazole formation.
  • Biological Evaluation : In vitro assays have demonstrated varying degrees of cytotoxicity across different cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .

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